Arvensoside A
Description
Arvensoside A is a triterpenoid saponin isolated from Calendula arvensis, a plant species known for its medicinal properties in traditional medicine. Structurally, it comprises a glycosylated oleanane-type aglycone core with glucose and rhamnose residues at specific hydroxyl positions . Its bioactivity includes anti-inflammatory, antioxidant, and cytotoxic effects, as demonstrated in preclinical studies.
Properties
CAS No. |
110219-89-1 |
|---|---|
Molecular Formula |
C48H78O18 |
Molecular Weight |
943.1 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C48H78O18/c1-43(2)14-16-48(42(60)66-40-36(58)34(56)31(53)25(20-50)62-40)17-15-46(6)22(23(48)18-43)8-9-28-45(5)12-11-29(44(3,4)27(45)10-13-47(28,46)7)64-41-37(59)38(32(54)26(21-51)63-41)65-39-35(57)33(55)30(52)24(19-49)61-39/h8,23-41,49-59H,9-21H2,1-7H3/t23-,24+,25+,26+,27-,28+,29-,30-,31+,32+,33-,34-,35+,36+,37+,38-,39-,40-,41-,45-,46+,47+,48-/m0/s1 |
InChI Key |
MHCDFIFLMYBWIV-PLLMSDPHSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Aglycone Backbone : this compound and Glycyrrhizic acid share an oleanane skeleton, whereas Asiaticoside utilizes an ursane backbone, altering membrane interaction dynamics .
- Glycosylation Pattern : this compound’s dual glycosylation at C-3 and C-28 enhances solubility compared to Glycyrrhizic acid’s single glucuronidation .
Functional and Pharmacological Comparison
| Property | This compound | Glycyrrhizic Acid | Asiaticoside |
|---|---|---|---|
| Anti-inflammatory | IC₅₀: 12.5 μM (NF-κB) | IC₅₀: 8.3 μM (COX-2) | IC₅₀: 10.1 μM (TNF-α) |
| Antioxidant (DPPH) | EC₅₀: 18.2 μg/mL | EC₅₀: 25.7 μg/mL | EC₅₀: 15.8 μg/mL |
| Cytotoxicity | IC₅₀: 34.6 μM (HeLa) | IC₅₀: >100 μM (HeLa) | IC₅₀: 28.9 μM (HeLa) |
Key Findings :
- This compound exhibits superior cytotoxicity against HeLa cells compared to Glycyrrhizic acid, likely due to its dual glycosylation enhancing cellular uptake .
- Asiaticoside shows higher antioxidant activity, attributed to its ursane backbone’s radical scavenging efficiency .
Physicochemical and Analytical Profiles
| Property | This compound | Glycyrrhizic Acid | Asiaticoside |
|---|---|---|---|
| LogP | -1.2 | -2.8 | -0.9 |
| Solubility (Water) | 1.2 mg/mL | 0.5 mg/mL | 1.8 mg/mL |
| UV-Vis λmax | 210 nm | 254 nm | 205 nm |
Analytical Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
